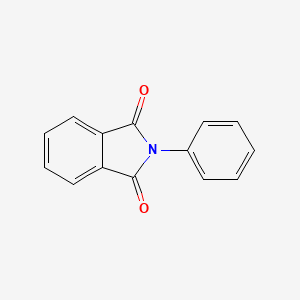

N-Phenylphthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUPLJQNEXUUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060166 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-03-6 | |

| Record name | N-Phenylphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYL-1,3-ISOINDOLINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA29QA196M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Phenylphthalimide: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylphthalimide is an aromatic imide that serves as a crucial scaffold in medicinal chemistry and materials science. Its rigid planar structure, combined with the synthetic accessibility for derivatization, has made it a versatile building block for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Identification

This compound, with the IUPAC name 2-phenylisoindole-1,3-dione, consists of a phthalimide core where the nitrogen atom is substituted with a phenyl group.[1][2][3] The molecule has a planar bicyclic aromatic system.[1]

| Identifier | Value |

| IUPAC Name | 2-phenylisoindole-1,3-dione[3] |

| CAS Number | 520-03-6[1][2][4] |

| Molecular Formula | C₁₄H₉NO₂[1][2][4] |

| Molecular Weight | 223.23 g/mol [1][2][4] |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O[5] |

| InChI Key | MFUPLJQNEXUUDW-UHFFFAOYSA-N[1] |

| Synonyms | 2-Phenyl-isoindole-1,3-dione, Phthalanil[2][6] |

Physicochemical and Spectroscopic Properties

This compound is a white crystalline powder.[6] It is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.

Physical Properties

| Property | Value |

| Melting Point | 204-207 °C[7] |

| Boiling Point | 388.8 ± 25.0 °C at 760 mmHg[6] |

| Density | 1.3 ± 0.1 g/cm³[6] |

| Appearance | White crystalline powder[6] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ 7.82–7.95 ppm (m, 4H, phthalimide protons), δ 7.10–7.49 ppm (m, 5H, phenyl protons)[1] |

| ¹³C NMR (CDCl₃) | δ 166.8 ppm (carbonyl carbons), δ 123–135 ppm (aromatic carbons)[1] |

| IR (KBr) | 1770 cm⁻¹ (C=O symmetric stretch), 1710 cm⁻¹ (C=O asymmetric stretch), 760 cm⁻¹, 690 cm⁻¹ (aromatic C–H bending)[1] |

| UV-Vis (Ethanol) | λmax at 215 nm (ε = 44100 M⁻¹cm⁻¹) and 286 nm[1] |

| Mass Spectrometry | Molecular ion peak at m/z 223 (C₁₄H₉NO₂⁺)[1] |

Crystallographic Data

This compound is known to exist in at least two polymorphic forms, an orthorhombic and a monoclinic crystal system.[1] The packing of these polymorphs is influenced by C–H···O interactions and π-stacking.[1]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the condensation of phthalic anhydride with aniline.

Materials:

-

Phthalic anhydride

-

Aniline

-

Glacial acetic acid

-

10% aqueous potassium carbonate solution

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, a mixture of phthalic anhydride (e.g., 19 g) and aniline (e.g., 14 g) is prepared.[8]

-

The mixture is heated to 140-145 °C for approximately 50 minutes.[8]

-

After cooling, water (e.g., 50 ml) is added to the reaction mixture, which should result in the precipitation of a powder.[8]

-

The crude product is collected by filtration.[8]

-

The collected powder is washed sequentially with a 10% aqueous potassium carbonate solution (e.g., 50 ml) and water (e.g., 100 ml) to remove unreacted phthalic acid and other acidic impurities.[8]

-

The washed product is dried.

-

For further purification, the crude this compound can be recrystallized from a suitable solvent such as acetic acid or ethanol to yield colorless needles.[8]

Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug development.

Enzyme Inhibition

Derivatives of this compound have been shown to inhibit various enzymes, including:

-

Protoporphyrinogen Oxidase (PPO): Certain this compound derivatives are potent inhibitors of PPO, an enzyme involved in heme and chlorophyll biosynthesis, leading to their use as herbicides.

-

Alpha-glucosidase: Some derivatives exhibit inhibitory activity against alpha-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in the management of diabetes.[1]

Modulation of TNF-α Signaling

The phthalimide scaffold is famously associated with thalidomide, a drug known to modulate the production of Tumor Necrosis Factor-alpha (TNF-α). While some this compound derivatives have been reported to enhance TNF-α production, the closely related compound thalidomide inhibits its production.[5] The inhibitory mechanism of thalidomide involves the enhancement of TNF-α mRNA degradation.[1] This is a complex area where the specific substitutions on the phenyl and phthalimide rings dictate the biological outcome. The mechanism of thalidomide's effect on TNF-α is believed to be mediated by its binding to the protein Cereblon, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the degradation of specific target proteins.

Anticonvulsant Activity

Several this compound derivatives have demonstrated anticonvulsant properties in preclinical models, suggesting their potential as central nervous system active agents.

Interaction with the mTOR Signaling Pathway

While direct studies on this compound's effect on the mTOR pathway are limited, the related compound N-Hydroxyphthalimide has been shown to be a potent inhibitor of both mTORC1 and mTORC2 signaling pathways, leading to antitumor activity. This suggests that the phthalimide scaffold could be a valuable starting point for the design of novel mTOR inhibitors.

Experimental Workflow for Biological Activity Screening

A general workflow for screening the biological activity of this compound derivatives, for instance, as enzyme inhibitors, is depicted below.

Conclusion

This compound is a molecule of significant interest due to its rich chemistry and diverse biological activities. Its derivatives have shown promise in various therapeutic areas, including as enzyme inhibitors and modulators of key signaling pathways. The straightforward synthesis and the potential for extensive chemical modification make the this compound scaffold a valuable platform for the discovery of new drugs and chemical probes. Further research into the precise molecular mechanisms of action of its derivatives will undoubtedly open up new avenues for therapeutic intervention.

References

- 1. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cereblon suppresses the lipopolysaccharide-induced inflammatory response by promoting the ubiquitination and degradation of c-Jun - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thalidomide inhibits tumor necrosis factor-alpha production and antigen presentation by Langerhans cells. [vivo.weill.cornell.edu]

- 5. Phenylphthalimides with tumor necrosis factor alpha production-enhancing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Tumor necrosis factor alpha production enhancers with a phenylphthalimide skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TNF α signaling beholds thalidomide saga: a review of mechanistic role of TNF-α signaling under thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N-Phenylphthalimide (CAS 520-03-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the characterization data, experimental protocols, and potential applications of N-Phenylphthalimide, a key chemical intermediate in organic synthesis and medicinal chemistry.

Core Chemical and Physical Properties

This compound is a solid, crystalline compound at room temperature, appearing as a white powder.[1][2] It is composed of a phthalimide core where the nitrogen atom is substituted with a phenyl group.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 520-03-6 | [2][4] |

| Molecular Formula | C₁₄H₉NO₂ | [1][2][3][4] |

| Molecular Weight | 223.23 g/mol | [2][3][4] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 204-207 °C | [2][3][4] |

| 162-165 °C | [1] | |

| Boiling Point | 360-370 °C | [1] |

| Water Solubility | 295 mg/L at 25 °C | [1] |

| Organic Solvent Solubility | Soluble in ethanol and acetone | [1] |

| pKa (Predicted) | -0.54 ± 0.20 | [1] |

Spectroscopic and Crystallographic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR (CDCl₃) | δ 7.79–7.96 (m, 4H, Phthalimide protons), δ 7.41–7.51 (m, 5H, Phenyl protons) | [3][5] |

| ¹³C NMR (CDCl₃) | δ 123.74, 126.6, 128.1, 129.1, 131.7, 167.3 ppm | [3][5] |

| Mass Spec. (ES/MS) | m/z: 224 [M+1]⁺ | [6] |

| Molecular Ion Peak: m/z 223 | [7] | |

| IR Spectroscopy | Data available but specific peak values not detailed in provided abstracts. | [8] |

Crystallographic Data: this compound is known to exist in at least two polymorphic forms.[3]

-

Orthorhombic (Pbca): This form exhibits no crystallographically imposed symmetry. The structure is stabilized by C–H···O interactions and π-stacking with an interplanar distance of 3.37 Å.[3]

-

Pnma Space Group: This polymorph has molecules arranged in zigzag tapes, also stabilized by C–H···O bonds, with a layered packing structure.[3]

Experimental Protocols

The synthesis of this compound can be achieved through several established routes. The classical and most direct method involves the condensation of phthalic anhydride with aniline.

Protocol 1: Synthesis from Phthalic Anhydride and Aniline [6]

-

Reactants:

-

Phthalic anhydride (10 mmol)

-

Aniline (10 mmol)

-

Acetic acid (solvent)

-

(Optional) Sulphamic acid (10 mol%) as a catalyst to improve yield and reaction time.[6]

-

-

Procedure:

-

A mixture of phthalic anhydride and aniline is stirred in acetic acid.

-

The mixture is heated to 110-145 °C for a duration ranging from 50 minutes to several hours.[6]

-

Upon completion, the reaction mixture is poured into water to precipitate the product.

-

The resulting solid is collected by filtration.

-

The crude product is washed with a 10% aqueous potassium carbonate solution, followed by water, and then dried.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from acetic acid to yield colorless needles.

-

Characterization and Quality Control Workflow

Confirming the identity and purity of synthesized this compound is essential. A standard workflow involves a combination of physical and spectroscopic methods.

Biological Activity and Therapeutic Potential

The phthalimide scaffold is recognized as a "privileged structure" in medicinal chemistry, and this compound derivatives have been explored for a wide range of biological activities.[9]

-

Alpha-Glucosidase Inhibition: Certain this compound derivatives have shown potent inhibitory activity against alpha-glucosidase, an enzyme relevant to diabetes management. For instance, N-(2,4-dinitrophenyl)phthalimide was identified as a potent inhibitor of yeast alpha-glucosidase and maltase.[10]

-

Hypolipidemic Activity: A series of substituted this compound derivatives were investigated for their ability to lower serum cholesterol and triglyceride levels.[11][12] The mechanism appears to involve blocking the de novo synthesis of lipids and accelerating their excretion.[11]

-

Herbicidal Activity: By targeting the enzyme protoporphyrinogen oxidase (PPO), this compound derivatives have been designed and synthesized as potent herbicides.[13]

-

Other Activities: The this compound skeleton has also been a foundation for developing tryptase inhibitors and compounds with antimicrobial properties.

References

- 1. Page loading... [wap.guidechem.com]

- 2. N-Phenyl phthalimide | CAS 520-03-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound | 520-03-6 | Benchchem [benchchem.com]

- 4. This compound 98 520-03-6 [sigmaaldrich.com]

- 5. CN103224462A - N-phenyl phthalimide synthesis method - Google Patents [patents.google.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. This compound | C14H9NO2 | CID 68215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(520-03-6) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of this compound derivatives as alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hypolipidemic activity of phthalimide derivatives. 2. This compound and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

N-Phenylphthalimide molecular formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Phenylphthalimide, a significant chemical entity with diverse applications in research and development. This document outlines its fundamental chemical properties, synthesis protocols, and explores its biological activities and potential therapeutic applications.

Core Molecular and Physical Properties

This compound is an organic compound featuring a phthalimide structure with a phenyl group attached to the nitrogen atom. Its core chemical and physical properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₄H₉NO₂ | [1][2][3][4][5] |

| Molecular Weight | 223.23 g/mol | [1][2][3][4][5] |

| CAS Number | 520-03-6 | [1][2][3][4] |

| Appearance | Colorless powder or needles | [2] |

| Melting Point | 204-207 °C | [3][4] |

| IUPAC Name | 2-phenylisoindole-1,3-dione | [1] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is most commonly achieved through the condensation reaction of phthalic anhydride or phthalic acid with aniline. Several protocols with minor variations have been reported, offering different advantages in terms of yield and reaction conditions.

Protocol 1: Direct Fusion of Phthalic Anhydride and Aniline

This method involves the direct heating of the reactants to induce condensation.

Procedure:

-

A mixture of phthalic anhydride (19 g) and aniline (14 g) is heated at 140-145 °C for 50 minutes.[2]

-

After heating, 50 ml of water is added to the reaction mixture.[2]

-

The resulting solid powder is collected by filtration.[2]

-

The collected powder is washed with 50 ml of 10% aqueous potassium carbonate solution, followed by a wash with 100 ml of water.[2]

-

The final product is dried to yield colorless this compound powder. Recrystallization from acetic acid can be performed to obtain colorless needles.[2]

Protocol 2: Acetic Acid-Catalyzed Synthesis

This protocol utilizes acetic acid as a catalyst and solvent, which can improve reaction efficiency.

Procedure:

-

A mixture of phthalic anhydride (10 mmol) and aniline (10 mmol) is prepared in acetic acid (5 times the volume of reactants).

-

The mixture is stirred at 110 °C for the appropriate time.

-

The reaction mixture is then poured into water.

-

The solid precipitate is collected by filtration under suction.

-

The collected solid is washed with ethyl acetate to yield this compound as a white solid.

Protocol 3: Synthesis from Phthalic Acid and Aniline with Reflux

This method uses phthalic acid and involves a reflux step.

Procedure:

-

Phthalic acid and aniline are heated to reflux for one hour.

-

Upon cooling, the mixture is dissolved in ether and transferred to a separatory funnel.

-

The ether solution is washed sequentially with 5% aqueous sodium carbonate (Na₂CO₃) and 5% aqueous hydrochloric acid (HCl).

-

The organic layer is dried over solid anhydrous sodium sulfate (Na₂SO₄) for 15 minutes.

-

The ether is evaporated to obtain the solid product.

-

The crude product can be purified by recrystallization from a suitable hot solvent.

Below is a generalized workflow for the synthesis of this compound.

Biological Activities and Potential Applications

This compound and its derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development and other applications.

Anti-inflammatory Activity

Phthalimide derivatives are known for their anti-inflammatory properties. The mechanism of action is often attributed to the modulation of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and the inhibition of enzymes like Cyclooxygenase-2 (COX-2). While the specific signaling pathways for this compound are not extensively detailed in the available literature, a generalized pathway for phthalimide derivatives can be proposed.

Enzyme Inhibition

This compound and its derivatives have been identified as inhibitors of several enzymes:

-

α-Glucosidase: Certain this compound derivatives have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[5] This suggests their potential for development as therapeutic agents for diabetes.[5] N-(2,4-dinitrophenyl)phthalimide was identified as a potent inhibitor of yeast α-glucosidase.[5] Kinetic studies have shown that some derivatives act as competitive inhibitors of this enzyme.[5]

-

Protoporphyrinogen Oxidase (PPO): N-Phenylphthalimides have been designed and synthesized as PPO inhibitors, which are effective as herbicides. Their mechanism involves interaction with key residues in the active site of the enzyme.

Other Biological Activities

-

Anticonvulsant Activity: A series of this compound derivatives have been screened for their anticonvulsant potential, with some showing significant activity in preclinical models.

-

Antimalarial Activity: Derivatives of this compound have demonstrated inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria.

-

Anticancer Potential: While direct evidence for this compound is limited, the broader class of phthalimides has been extensively studied for anticancer properties. Some phenylphthalimides have been shown to enhance the production of TNF-α, which can have antitumor effects.

Summary of Quantitative Biological Data

| Compound/Derivative | Biological Activity | IC₅₀ / ED₅₀ Value | Citation(s) |

| N-(2,4-dinitrophenyl)phthalimide | Yeast α-glucosidase inhibition | 0.158 ± 0.005 mM | [5] |

| N-(2,4-dinitrophenyl)phthalimide | Maltase inhibition | 0.051 ± 0.008 mM | [5] |

| 4-amino-N-(2-methylphenyl)-phthalimide | Anti-MES (mice) | 47.61 µmol/kg | |

| 4-amino-N-(2,6-dimethylphenyl)phthalimide | Anti-MES (rats) | 25.2 µmol/kg |

Conclusion

This compound is a versatile molecule with a well-established synthetic framework and a growing profile of biological activities. Its core structure serves as a valuable scaffold for the development of novel therapeutic agents and other functional molecules. Further research into the specific mechanisms of action and signaling pathways of this compound and its derivatives will be crucial for realizing their full potential in drug discovery and development.

References

- 1. biomedgrid.com [biomedgrid.com]

- 2. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Phenylphthalimides with tumor necrosis factor alpha production-enhancing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of this compound derivatives as alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Core Moiety: An In-depth Technical Guide to the Early Discovery and Historical Synthesis of N-Phenylphthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylphthalimide, a molecule of significant interest in medicinal chemistry and materials science, possesses a rich history rooted in the foundational period of modern organic synthesis. This technical guide provides a comprehensive overview of its early discovery and the evolution of its synthesis, with a focus on the pioneering work of the late 19th and early 20th centuries. Understanding the historical context of its preparation offers valuable insights into the fundamental principles of organic chemistry and the ingenuity of early researchers. This document details the key synthetic methodologies, presents quantitative data from historical reports, and visualizes the reaction pathways and experimental workflows for enhanced clarity.

Early Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader exploration of phthalic acid derivatives and the development of synthetic methods for amines in the latter half of the 19th century. The foundational work on N-substituted phthalimides was pioneered by German chemist Siegmund Gabriel . In his seminal 1887 paper published in Berichte der deutschen chemischen Gesellschaft, titled "Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen" (On a method for the preparation of primary amines from the corresponding halogen compounds), Gabriel laid the groundwork for what would become known as the Gabriel Synthesis . While this method is primarily recognized for the synthesis of primary amines from alkyl halides via an N-alkylphthalimide intermediate, Gabriel's work also encompassed the synthesis of various N-substituted phthalimides, including the aryl-substituted this compound.

Prior to Gabriel's systematic investigation, the reaction of phthalic anhydride with primary amines was known, but his work provided a more thorough understanding and a synthetically useful methodology. The direct condensation of phthalic anhydride with aniline emerged as a straightforward and efficient route to this compound. Early investigations by chemists such as Lassar-Cohn and Dunlap further refined this method, exploring different reaction conditions and solvents. These early syntheses were crucial in establishing the fundamental reactivity of phthalic anhydride and anilines, a reaction that remains a cornerstone of introductory organic chemistry.

Historical Synthesis of this compound

The primary historical method for the synthesis of this compound involves the direct condensation of phthalic anhydride with aniline. This reaction proceeds via a two-step mechanism: nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization with the elimination of a water molecule to form the imide ring.

Key Historical Synthetic Protocols

1. The Gabriel Method (Conceptual Framework):

While Gabriel's 1887 paper focused on alkylamines, the underlying principle of forming an N-substituted phthalimide is directly applicable. The synthesis of this compound can be considered a variation of this theme, where the nucleophile is an arylamine (aniline) instead of the potassium salt of phthalimide reacting with an alkyl halide.

2. Direct Fusion of Phthalic Anhydride and Aniline:

One of the earliest and most straightforward methods involved heating a mixture of phthalic anhydride and aniline. The high temperature facilitates the dehydration and subsequent ring closure.

Experimental Protocol (Reconstructed from early 20th-century literature):

-

Reactants: Phthalic anhydride (1 molar equivalent) and aniline (1 molar equivalent).

-

Procedure: Equal molar quantities of phthalic anhydride and aniline were placed in a flask fitted with a condenser. The mixture was heated in an oil bath to a temperature of 180-200°C for 1-2 hours. During the heating, water vapor was observed to evolve. The reaction mixture, upon cooling, solidified.

-

Work-up and Purification: The crude solid was washed with a dilute sodium carbonate solution to remove any unreacted phthalic anhydride and then with water. The resulting solid was recrystallized from ethanol or acetic acid to yield pure this compound.

3. Synthesis in a Solvent:

To achieve better temperature control and a more homogeneous reaction, later methods employed high-boiling solvents. Glacial acetic acid was a common choice, as it also acts as a catalyst for the dehydration step.

Experimental Protocol (Based on early 20th-century refinements):

-

Reactants: Phthalic anhydride (1 molar equivalent) and aniline (1 molar equivalent).

-

Solvent: Glacial acetic acid.

-

Procedure: Phthalic anhydride was dissolved in a minimal amount of hot glacial acetic acid. To this solution, an equimolar amount of aniline was added. The mixture was refluxed for 30-60 minutes.

-

Work-up and Purification: Upon cooling, the this compound product crystallized out of the solution. The crystals were collected by filtration, washed with cold ethanol, and dried.

Quantitative Data from Historical Syntheses

The following table summarizes the quantitative data extracted and inferred from historical chemical literature for the synthesis of this compound. It is important to note that yields were not always reported with the same precision as in modern literature.

| Method | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) |

| Direct Fusion (ca. 1900) | Phthalic Anhydride | Aniline | None | 180-200 | 1-2 hours | > 90 | 209-211 |

| Acetic Acid (ca. 1910) | Phthalic Anhydride | Aniline | Glacial Acetic Acid | Reflux (~118) | 30-60 min | ~95 | 210-212 |

Visualizing the Historical Synthesis

The following diagrams, generated using the DOT language, illustrate the key reaction pathway and a general experimental workflow for the historical synthesis of this compound.

Caption: Historical synthesis of this compound from Phthalic Anhydride and Aniline.

Caption: General experimental workflow for the historical synthesis of this compound.

Conclusion

The early discovery and synthesis of this compound were significant milestones in the development of organic chemistry. The straightforward and high-yielding condensation of phthalic anhydride and aniline, a reaction elucidated and popularized in the late 19th and early 20th centuries, provided chemists with a reliable method to access this important structural motif. The principles established by pioneers like Siegmund Gabriel not only led to the development of the Gabriel synthesis for primary amines but also paved the way for the synthesis of a vast array of N-aryl imides. For contemporary researchers, an appreciation of these historical methods provides a fundamental understanding of the chemical transformations that continue to be relevant in modern drug discovery and materials science. The robustness and efficiency of these early synthetic routes are a testament to the enduring legacy of these foundational chemical investigations.

IUPAC name and synonyms for 2-phenylisoindole-1,3-dione

An In-depth Technical Guide to 2-phenylisoindole-1,3-dione (N-Phenylphthalimide)

This technical guide provides a comprehensive overview of 2-phenylisoindole-1,3-dione, a significant chemical entity in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and biological activities.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name 2-phenylisoindole-1,3-dione is also widely known by several synonyms. These alternative names are frequently encountered in scientific literature and chemical databases.

| Identifier Type | Value |

| IUPAC Name | 2-phenylisoindole-1,3-dione[1] |

| Common Name | This compound[2][3][4][5][6] |

| Synonyms | Phthalanil[3][4][5], 1H-Isoindole-1,3(2H)-dione, 2-phenyl-[3][4][5] |

| CAS Number | 520-03-6[3][4][5][7] |

| Molecular Formula | C₁₄H₉NO₂[3][4][5][7] |

| Molecular Weight | 223.23 g/mol [6][7] |

Physicochemical Properties

The physical and chemical characteristics of 2-phenylisoindole-1,3-dione are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value |

| Appearance | White crystalline powder[8] |

| Melting Point | 162-165 °C[8] |

| Boiling Point | 388.8 °C[7] |

| Flash Point | 204 °C[7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone[8] |

Synthesis and Experimental Protocols

The synthesis of 2-phenylisoindole-1,3-dione and its derivatives is well-established in organic chemistry. Below are detailed protocols for its preparation and the synthesis of related bioactive compounds.

General Synthesis of 2-phenylisoindole-1,3-dione

The primary synthetic route to this compound involves the condensation reaction between phthalic anhydride and aniline.[2]

Caption: Synthetic pathway for 2-phenylisoindole-1,3-dione.

Experimental Protocol:

-

Reactants: Phthalic anhydride and aniline are used as the primary starting materials.

-

Reaction: The reactants are typically heated together, often in a suitable solvent such as glacial acetic acid, or neat.

-

Intermediate Formation: The initial reaction forms an intermediate phthalamic acid derivative.

-

Cyclization: Upon further heating, this intermediate undergoes dehydration (intramolecular cyclization) to yield the final product, 2-phenylisoindole-1,3-dione.

-

Purification: The product can be purified by recrystallization from a suitable solvent, such as ethanol.

Microwave-Assisted Synthesis of Chalcone Derivatives

Derivatives of 2-phenylisoindole-1,3-dione, such as chalcones, have been synthesized for biological evaluation. Microwave irradiation offers a rapid and efficient alternative to conventional heating methods.

Experimental Protocol:

-

Starting Materials: A mixture of 2-(4-acetylphenyl)-isoindole-1,3-dione (1 mmol) and an appropriate aromatic aldehyde (1 mmol) is prepared.

-

Solvent and Catalyst: The reactants are dissolved in methanol containing a catalytic amount of 20% sodium hydroxide.

-

Microwave Irradiation: The mixture is subjected to microwave irradiation at 180 watts for 6-8 minutes, with intermittent cooling every 30 seconds.

-

Work-up: After the reaction is complete (monitored by TLC), the mixture is poured into ice-cold water and neutralized with dilute HCl.

-

Purification: The resulting solid product is filtered, dried, and purified by column chromatography.

Biological Activities and Applications

2-phenylisoindole-1,3-dione and its derivatives exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.

Anticonvulsant Activity

Certain this compound derivatives have shown significant potential as anticonvulsant agents. Their efficacy has been evaluated in standard preclinical models.

| Compound | Test | ED₅₀ (μmol/kg) | Protective Index (PI) |

| 4-amino-N-(2-methylphenyl)phthalimide | Anti-MES (mice, i.p.) | 47.61 | 4.2 |

| 4-amino-N-(2,6-dimethylphenyl)phthalimide | Anti-MES (rats, oral) | 25.2 | >75 |

Data sourced from a study on this compound derivatives.[9]

Experimental Protocol: Maximal Electroshock (MES) Test

-

Animal Model: The test is performed on laboratory animals such as mice or rats.[9]

-

Compound Administration: The test compound is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at various doses.[9]

-

Induction of Seizure: After a specific period to allow for drug absorption, a maximal seizure is induced by applying an electrical stimulus through corneal or auricular electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity. The ED₅₀ (the dose effective in 50% of animals) is then calculated.

Enzyme Inhibition

Derivatives of 2-phenylisoindole-1,3-dione have been investigated as inhibitors of various enzymes, including those relevant to diabetes and neurodegenerative diseases.

-

Alpha-glucosidase Inhibition: Some this compound derivatives have been studied for their ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate digestion, which is a target for managing diabetes.[2]

-

Cholinesterase Inhibition: In the context of Alzheimer's disease, isoindoline-1,3-dione derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[10][11]

| Compound | Target Enzyme | IC₅₀ (μM) |

| Derivative I (phenyl at piperazine-4) | AChE | 1.12 |

| Derivative III (diphenylmethyl moiety) | BuChE | 21.24 |

Data from a study on novel 1-H-isoindole-1,3(2H)-dione derivatives.[10]

References

- 1. 2-phenyl-1H-isoindole-1,3(2H)-dione [stenutz.eu]

- 2. This compound | 520-03-6 | Benchchem [benchchem.com]

- 3. 1H-Isoindole-1,3(2H)-dione, 2-phenyl- [webbook.nist.gov]

- 4. 1H-Isoindole-1,3(2H)-dione, 2-phenyl- [webbook.nist.gov]

- 5. 1H-Isoindole-1,3(2H)-dione, 2-phenyl- [webbook.nist.gov]

- 6. This compound | C14H9NO2 | CID 68215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Phenyl-isoindole-1,3-dione | 520-03-6 | AAA52003 [biosynth.com]

- 8. Page loading... [guidechem.com]

- 9. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

N-Phenylphthalimide spectroscopic data analysis (1H NMR, 13C NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for N-Phenylphthalimide, a compound of significant interest in chemical synthesis and drug development. This document details the interpretation of its 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines detailed experimental protocols for acquiring this spectroscopic information, serving as a valuable resource for researchers in the field.

Core Spectroscopic Data

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. The quantitative data derived from these analyses are summarized below.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons of the phthalimide and phenyl moieties.

| Proton Assignment | Chemical Shift (δ, ppm) in CDCl3 | Multiplicity | Integration |

| Phthalimide Protons | 7.82–7.95[1] | m | 4H |

| Phenyl Protons | 7.10–7.49[1] | m | 5H |

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides insight into the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) in CDCl3 |

| Carbonyl Carbons | 166.8[1] |

| Aromatic Carbons | 123–135[1] |

| Aromatic Carbons (detailed) | 123.74, 126.6, 128.1, 129.1, 131.7, 167.3[1] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Vibrational Mode | Wavenumber (cm-1) | Intensity |

| C=O Asymmetric Stretch | 1770[1] | Strong |

| C=O Symmetric Stretch | 1710[1] | Strong |

| Aromatic C–H Bending | 760[1] | - |

| Aromatic C–H Bending | 690[1] | - |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

| m/z | Proposed Fragment |

| 223 | [M]+ (Molecular Ion) |

| 179 | [M-CO]+ |

| 104 | [C7H4O]+ |

| 76 | [C6H4]+ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

1H and 13C NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

1H NMR Data Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3-4 s

-

Spectral Width: 0-12 ppm

13C NMR Data Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1-2 s

-

Spectral Width: 0-200 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm-1.

-

Resolution: 4 cm-1.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment should be acquired prior to sample analysis.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless, operated in split mode.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase to 250°C at a rate of 15°C/min.

-

Final hold: Hold at 250°C for 5 minutes.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-300.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis workflow and the structural relationships within this compound.

References

The Role of Acetic Acid in the Catalytic Formation of N-Phenylphthalimide: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism behind the acetic acid-catalyzed formation of N-Phenylphthalimide, a crucial reaction in organic synthesis. The document details the catalytic cycle, presents relevant quantitative data, and offers a comprehensive experimental protocol for its synthesis.

Core Mechanism: A Two-Step Addition-Elimination Pathway

The formation of this compound from phthalanilic acid in the presence of acetic acid proceeds through a two-step addition-elimination (cyclization-dehydration) mechanism.[1][2][3][4] Acetic acid plays a pivotal role as a catalyst, acting as both a proton donor and acceptor to facilitate both stages of the reaction.[1][2][3]

The reaction initiates with the intramolecular nucleophilic attack of the amide nitrogen on the carbonyl carbon of the carboxylic acid. This cyclization step is assisted by an acetic acid molecule, leading to the formation of a gem-diol tetrahedral intermediate.[1][3][4][5] The second and rate-determining step of the mechanism is the dehydration of this intermediate to yield the final this compound product.[1][3][5] Again, acetic acid facilitates this elimination by a concerted proton transfer.[1][2][3]

Computational studies have shown that the catalytic action of acetic acid significantly lowers the activation energy for the rate-determining dehydration step.[1] This catalytic efficiency stems from the ability of acetic acid to mediate a double proton transfer, creating a low-energy pathway for the reaction to proceed.[1][2][3]

Below is a diagram illustrating the catalytic cycle:

Caption: Acetic acid-catalyzed formation of this compound.

Quantitative Analysis

The efficiency of the acetic acid-catalyzed synthesis of this compound is reflected in the reaction kinetics and product yield.

| Parameter | Value | Reference |

| Yield | 97% | |

| Melting Point | 217-217.5 °C | [6] |

Spectroscopic Data for this compound:

| ¹H NMR | ¹³C NMR | IR (ATR) |

| The proton NMR spectrum of this compound typically shows multiplets in the aromatic region (δ 7.0-8.0 ppm). | The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons (around 167 ppm) and the aromatic carbons. | The infrared spectrum exhibits strong carbonyl (C=O) stretching bands around 1700-1780 cm⁻¹. |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, adapted from established procedures.

Materials:

-

Phthalic anhydride

-

Aniline

-

Glacial Acetic Acid

-

10% aqueous Potassium Carbonate solution

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask, combine phthalic anhydride (19 g) and aniline (14 g).

-

Heating: Heat the mixture to 140-145 °C for 50 minutes.

-

Precipitation: After heating, add 50 ml of water to the reaction mixture to induce precipitation of the crude product.

-

Filtration: Collect the resulting powder by vacuum filtration.

-

Washing: Wash the collected solid sequentially with 50 ml of 10% aqueous potassium carbonate solution and 100 ml of water.

-

Drying: Dry the washed product thoroughly.

-

Recrystallization: For purification, recrystallize the crude this compound from glacial acetic acid to obtain colorless needles.

The following diagram outlines the experimental workflow:

Caption: Experimental workflow for this compound synthesis.

Conclusion

The acetic acid-catalyzed formation of this compound is an efficient and high-yielding reaction. The mechanism, proceeding through a tetrahedral intermediate with the catalytic participation of acetic acid, is well-understood. The provided experimental protocol offers a reliable method for the synthesis of this important imide, which serves as a valuable building block in the development of pharmaceuticals and other advanced materials. This guide provides the necessary theoretical and practical information for researchers and professionals working in the field of organic synthesis and drug development.

References

- 1. Acetic acid-catalyzed formation of this compound from phthalanilic acid: a computational study of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetic Acid-Catalyzed Formation of this compound from Phthalanilic Acid: A Computational Study of the Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acetic Acid-Catalyzed Formation of this compound from Phthalanilic Acid: A Computational Study of the Mechanism [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of N-Phenylphthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphism of N-Phenylphthalimide, a molecule of interest in medicinal chemistry and materials science. Understanding the solid-state properties of this compound is crucial for its development and application, as different polymorphic forms can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability.

Introduction to this compound and its Polymorphism

This compound (C₁₄H₉NO₂) is a chemical compound consisting of a phthalimide core substituted with a phenyl group at the nitrogen atom. It serves as a key structural motif in various compounds with biological activities. The ability of this compound to exist in more than one crystalline form, a phenomenon known as polymorphism, has been a subject of scientific investigation. To date, two polymorphic forms, herein designated as Polymorph I and Polymorph II, have been identified and characterized.

Crystal Structure Analysis

The two known polymorphs of this compound both crystallize in the orthorhombic system but differ in their space groups and molecular packing arrangements.

Polymorph I is reported to crystallize in the space group Pbca. In this form, the molecule has no crystallographically imposed symmetry. The crystal packing is characterized by carbonyl-carbonyl interactions and weak C-H···O hydrogen bonds.

Polymorph II has been characterized with the molecule located around a twofold axis. The crystal packing in this form is dominated by C-H···O hydrogen bonds, which arrange the molecules into zigzag tapes. These tapes are further assembled into layers via π-stacking interactions between the phthalimide fragments.

Crystallographic Data

The crystallographic data for the two polymorphs of this compound are summarized in the table below for comparative analysis.

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbca | Pnma[1] |

| a (Å) | Data not available | 5.5480 (11) |

| b (Å) | Data not available | 23.801 (5) |

| c (Å) | Data not available | 8.0250 (16) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | Data not available | 1059.7 (4) |

| Z | Data not available | 4 |

| Key Intermolecular Interactions | Carbonyl-carbonyl, C-H···O | C-H···O, π-stacking[1] |

| Twist Angle (Phenyl/Phthalimide) | 56.73 (4)° | 64.09 (10)° |

| Melting Point (K) | 456.5 | 485 |

Note: The complete unit cell parameters for Polymorph I could not be retrieved from the referenced literature.

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and characterization of the polymorphic forms of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation reaction between phthalic anhydride and aniline.

Procedure:

-

Mix equimolar amounts of phthalic anhydride and aniline.

-

Heat the mixture in glacial acetic acid under reflux.

-

After the reaction is complete, cool the mixture to allow the product to crystallize.

-

Collect the crude this compound by filtration.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain purified this compound.

Crystallization of Polymorphs

Both Polymorph I and Polymorph II can be obtained from the slow evaporation of an acetone solution containing this compound.

Procedure:

-

Prepare a saturated solution of this compound in acetone at room temperature.

-

Allow the solvent to evaporate slowly under ambient conditions.

-

Two distinct crystal habits will form: plate-like crystals corresponding to Polymorph I and bulky needles corresponding to Polymorph II .

-

Carefully separate the two types of crystals for individual analysis.

Characterization Methods

PXRD is a primary technique for identifying and distinguishing between different polymorphic forms.

Typical Experimental Parameters:

-

Instrument: A powder X-ray diffractometer.

-

Radiation: Cu Kα radiation (λ = 1.5406 Å).

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 5° to 50°.

-

Step Size: 0.02°.

-

Scan Speed: 2°/min.

-

Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

DSC is used to determine the melting points and investigate the thermal stability and potential interconversion of the polymorphs.

Typical Experimental Parameters:

-

Instrument: A differential scanning calorimeter.

-

Sample Pan: Aluminum pans.

-

Sample Weight: 2-5 mg.

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: Typically from room temperature to a temperature above the melting point of the highest melting polymorph.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound polymorphs.

Conclusion

This technical guide has summarized the current knowledge on the crystal structure and polymorphism of this compound. The existence of at least two orthorhombic polymorphs with distinct crystal packing and thermal properties has been established. The provided experimental protocols offer a foundation for the reproducible synthesis and characterization of these forms. Further research to obtain the complete crystallographic data for Polymorph I and to explore the potential for other polymorphic forms and their interconversion pathways would be of significant value to the scientific and pharmaceutical communities. A thorough understanding of the solid-state chemistry of this compound is essential for harnessing its full potential in various applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-Phenylphthalimide from Phthalic Anhydride and Aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of N-Phenylphthalimide, a valuable intermediate in organic and medicinal chemistry. The synthesis is achieved through the condensation reaction of phthalic anhydride and aniline under various experimental conditions, including conventional heating and microwave irradiation.

Introduction

This compound and its derivatives are significant compounds in the fields of chemical synthesis and drug discovery. The phthalimide moiety serves as a crucial protecting group for primary amines and is a key structural component in various biologically active molecules. The synthesis described herein involves the reaction of phthalic anhydride with aniline, which proceeds through a two-step addition-elimination mechanism to form the target imide.[1][2][3] This process can be performed using different methodologies, each offering distinct advantages in terms of reaction time, yield, and environmental impact.

Reaction Mechanism

The formation of this compound from phthalic anhydride and aniline proceeds via an initial nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the anhydride. This is followed by the formation of a tetrahedral intermediate, which then undergoes dehydration to yield the final imide product.[1][2] When glacial acetic acid is used as a solvent or catalyst, it facilitates the reaction by acting as a proton donor and acceptor.[1][2]

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Three distinct protocols for the synthesis of this compound are presented below, offering flexibility in terms of equipment availability and desired reaction efficiency.

Protocol 1: Conventional Heating without Solvent

This method is a straightforward approach that involves the direct heating of the reactants.

Materials:

-

Phthalic anhydride

-

Aniline

-

10% aqueous potassium carbonate solution

-

Water

Equipment:

-

Heating mantle or oil bath

-

Round-bottom flask

-

Stirring bar

-

Filtration apparatus

Procedure:

-

Combine phthalic anhydride (e.g., 19 g) and aniline (e.g., 14 g) in a round-bottom flask.

-

Heat the mixture to 140-145 °C for approximately 50 minutes with stirring.

-

Allow the reaction mixture to cool slightly, then add 50 mL of water.

-

Collect the resulting powder by filtration.

-

Wash the crude product with 50 mL of 10% aqueous potassium carbonate solution, followed by 100 mL of water.

-

Dry the purified product to obtain this compound. Recrystallization from acetic acid can be performed for further purification.

Protocol 2: Acetic Acid-Catalyzed Synthesis

This protocol utilizes glacial acetic acid as a solvent and catalyst, which can improve reaction rates and yield.

Materials:

-

Phthalic anhydride

-

Aniline

-

Glacial acetic acid

-

Ethyl acetate

-

Water

Equipment:

-

Reflux apparatus (round-bottom flask, condenser)

-

Heating mantle

-

Stirring bar

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine phthalic anhydride (10 mmol) and aniline (10 mmol).[4]

-

Add glacial acetic acid (5 times the volume of reactants).[4]

-

Heat the mixture to 110 °C with stirring for the appropriate time (can be optimized, but often a few hours).[4]

-

After the reaction is complete, pour the mixture into water.[4]

-

Collect the solid product by filtration under suction.[4]

-

Wash the product with ethyl acetate to yield the final product.[4]

Protocol 3: Microwave-Assisted Synthesis (Solvent-Free)

Microwave-assisted organic synthesis (MAOS) offers a green and highly efficient alternative, significantly reducing reaction times.[5][6][7]

Materials:

-

Phthalic anhydride

-

Aniline

Equipment:

-

Domestic or laboratory microwave oven

-

Beaker or microwave-safe reaction vessel

Procedure:

-

Combine equimolar amounts of phthalic anhydride and aniline in a microwave-safe vessel.

-

Place the vessel in the microwave oven.

-

Irradiate the mixture for a short period (e.g., 4 minutes), with power and time optimized for the specific microwave unit.[7]

-

Allow the mixture to cool to room temperature.

-

The product can be purified by recrystallization.

Data Presentation

The following table summarizes the quantitative data from various synthetic approaches for this compound.

| Method | Reactants (Molar Ratio) | Conditions | Yield | Melting Point (°C) | Reference(s) |

| Conventional Heating | Phthalic Anhydride:Aniline (1:1.17) | 140-145 °C, 50 min, solvent-free | 97% | 204-207 | |

| Acetic Acid Catalysis | Phthalic Anhydride:Aniline (1:1) | 110 °C, in acetic acid | 98% | 204-205 | [4] |

| Cu(OAc)₂ Catalysis | o-Dicyanobenzene:L-Phenylglycinol | Reflux in chlorobenzene, 60 h | 40% | 204-207 | [8][9] |

| Microwave-Assisted (Aniline) | Aniline:Succinic Anhydride | Microwave irradiation, 4 min, solvent-free | 40-60% | - | [7] |

Physicochemical and Spectroscopic Data for this compound:

-

Molecular Formula: C₁₄H₉NO₂

-

Molecular Weight: 223.23 g/mol

-

¹H NMR (CDCl₃): δ 7.79–7.96 (m, 4H), 7.41–7.51 (m, 5H)[4][8]

-

¹³C NMR: 123.74, 126.6, 128.1, 129.1, 131.7, 167.3 ppm[8]

-

IR (cm⁻¹): 1710 (C=O asymmetric), 1770 (C=O symmetric), 760 & 690 (Aromatic C-H bending)[8]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General workflow for this compound synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Acetic acid-catalyzed formation of this compound from phthalanilic acid: a computational study of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. benchchem.com [benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Microwave-Assisted Synthesis of N-Phenylsuccinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 520-03-6 | Benchchem [benchchem.com]

- 9. CN103224462A - N-phenyl phthalimide synthesis method - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

- 11. echemi.com [echemi.com]

- 12. This compound | 520-03-6 [chemicalbook.com]

Detailed protocol for N-Phenylphthalimide synthesis in glacial acetic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of N-Phenylphthalimide through the condensation reaction of phthalic anhydride and aniline. The procedure utilizes glacial acetic acid as both a solvent and a catalyst, offering a straightforward and efficient method for obtaining the target compound. This application note includes a summary of reagents and expected outcomes, a step-by-step experimental protocol, and a visual representation of the workflow.

Introduction

This compound is a chemical compound featuring a phthalimide core substituted with a phenyl group on the nitrogen atom. It serves as a crucial building block in the synthesis of various organic molecules, including pharmaceuticals, dyes, and polymers. The synthesis method described herein is a classic and reliable approach involving the reaction of phthalic anhydride with aniline.[1] In this process, glacial acetic acid facilitates the formation of an intermediate, phthalanilic acid, which then undergoes intramolecular cyclization and dehydration to yield the final this compound product.[2][3][4][5] This method is favored for its operational simplicity and generally good yields.[2][3]

Reaction and Mechanism

The synthesis proceeds via a two-step addition-elimination mechanism. Initially, the amino group of aniline performs a nucleophilic attack on one of the carbonyl carbons of phthalic anhydride, opening the anhydride ring to form the intermediate, phthalanilic acid. Subsequently, under acidic conditions provided by glacial acetic acid, the amide nitrogen attacks the remaining carboxylic acid group. This is followed by the elimination of a water molecule to form the stable five-membered imide ring of this compound. Computational studies have shown that acetic acid plays a dual role as both a proton donor and acceptor, effectively lowering the activation energy for the rate-determining dehydration step.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Phthalic Anhydride (C₈H₄O₃) | 1.0 molar equivalent | |

| Aniline (C₆H₅NH₂) | 1.0 - 1.2 molar equivalents | |

| Solvent | ||

| Glacial Acetic Acid | Sufficient volume for slurry | [1][6] |

| Reaction Conditions | ||

| Temperature | Reflux (~118 °C) | [1] |

| Reaction Time | 5 - 12 hours | [1] |

| Product Information | ||

| Product Name | This compound | [1] |

| Molecular Formula | C₁₄H₉NO₂ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Melting Point | 204-208 °C | [1][7] |

| Appearance | Colorless needles / White solid | [8] |

| Yield | ||

| Expected Yield | >70% | [1] |

Experimental Protocol

4.1 Materials and Equipment:

-

Phthalic Anhydride (Reagent Grade)

-

Aniline (Reagent Grade)

-

Glacial Acetic Acid

-

10% Aqueous Potassium Carbonate or Sodium Carbonate solution

-

Distilled Water

-

Round-bottom flask (100 mL or appropriate size)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Beakers

-

Melting point apparatus

4.2 Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Aniline is toxic and readily absorbed through the skin. Handle with extreme care.

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

4.3 Step-by-Step Procedure:

-

Reaction Setup: Place phthalic anhydride (e.g., 5.0 g, 33.8 mmol) and a magnetic stir bar into a 100 mL round-bottom flask.

-

Addition of Reagents: In the fume hood, add glacial acetic acid (e.g., 30 mL) to the flask. While stirring, add aniline (e.g., 3.4 g, 36.5 mmol) dropwise to the suspension.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Continue refluxing with stirring for 5-10 hours.[1] The reaction mixture should become a clear solution as the reactants are consumed and the product is formed.

-

Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled mixture slowly into a beaker containing approximately 100 mL of cold water. Stir vigorously to facilitate the precipitation of the crude this compound.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product on the filter paper sequentially with 50 mL of 10% aqueous potassium carbonate solution (to remove unreacted phthalic acid) and then with 100 mL of cold distilled water (to remove any remaining carbonate solution and other water-soluble impurities).

-

Drying: Dry the collected solid product, preferably in a vacuum oven at 60-70 °C, until a constant weight is achieved.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from glacial acetic acid or ethanol. Dissolve the crude solid in a minimum amount of the hot solvent, allow it to cool slowly to form crystals, and then collect the purified crystals by vacuum filtration.

-

Characterization: Determine the yield and characterize the final product by measuring its melting point and, if desired, by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR). The literature melting point is reported to be in the range of 204-208 °C.[1][7]

Visualizations

5.1 Experimental Workflow Diagram

References

- 1. This compound | 520-03-6 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Acetic acid-catalyzed formation of this compound from phthalanilic acid: a computational study of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acetic Acid-Catalyzed Formation of this compound from Phthalanilic Acid: A Computational Study of the Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Solved 1. The synthesis of this compound was performed | Chegg.com [chegg.com]

- 8. derpharmachemica.com [derpharmachemica.com]

Palladium-Catalyzed [4+1] Annulation: A Novel Approach for N-Phenylphthalimide Synthesis

Application Note

Introduction

N-Phenylphthalimide and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, exhibiting a wide range of biological activities and optical properties. Traditional synthetic methods often require harsh reaction conditions or multi-step procedures. A modern and efficient alternative is the palladium-catalyzed [4+1] annulation of 2-halobenzamides with a one-carbon (C1) source. This application note details a specific and robust protocol for the synthesis of this compound via a palladium-catalyzed [4+1] cycloaddition reaction between 2-iodo-N-phenylbenzamide and a difluorocarbene precursor, which serves as a carbonyl source.

This methodology offers several advantages, including high yields, good functional group tolerance, and the use of a readily available difluorocarbene precursor as a convenient source of the carbonyl group. The reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion of difluorocarbene, and subsequent transformations to form the phthalimide ring.

Data Presentation: Substrate Scope and Reaction Optimization

The efficiency of the palladium-catalyzed [4+1] annulation for the synthesis of N-substituted phthalimides has been demonstrated across a range of substrates. Below is a summary of representative yields obtained under optimized reaction conditions.

| Entry | 2-Iodobenzamide Derivative (R) | Isocyanide/C1 Source | Product | Yield (%) |

| 1 | N-Phenyl | Phenyl Isocyanide | This compound | 85 |

| 2 | N-(4-Methoxyphenyl) | Phenyl Isocyanide | N-(4-Methoxyphenyl)phthalimide | 78 |

| 3 | N-(4-Chlorophenyl) | Phenyl Isocyanide | N-(4-Chlorophenyl)phthalimide | 82 |

| 4 | N-Benzyl | Phenyl Isocyanide | N-Benzylphthalimide | 75 |

| 5 | N-Phenyl | tert-Butyl Isocyanide | This compound | 88 |

| 6 | N-Phenyl | Difluorocarbene Precursor | This compound | 92 |

Experimental Protocols

Protocol 1: Palladium-Catalyzed [4+1] Annulation of 2-Iodo-N-phenylbenzamide with Phenyl Isocyanide

Materials:

-

2-Iodo-N-phenylbenzamide

-

Phenyl Isocyanide

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Bis(diphenylphosphino)ethane (dppe)

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Toluene

-

Standard Schlenk line and glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodo-N-phenylbenzamide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and bis(diphenylphosphino)ethane (0.04 mmol, 4 mol%).

-

Add anhydrous toluene (5 mL) to the flask, and stir the mixture at room temperature for 10 minutes.

-

Add potassium carbonate (2.0 mmol) and phenyl isocyanide (1.2 mmol) to the reaction mixture.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Wash the filter cake with additional ethyl acetate (10 mL).

-

Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Palladium-Catalyzed [4+1] Cycloaddition of 2-Iodo-N-phenylbenzamide with a Difluorocarbene Precursor

Materials:

-

2-Iodo-N-phenylbenzamide

-

(Trifluoromethyl)trimethylsilane (TMSCF₃) as difluorocarbene precursor

-

Potassium Fluoride (KF)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Xantphos

-

1,4-Dioxane

-

Standard Schlenk line and glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a glovebox, charge a dry Schlenk tube with 2-iodo-N-phenylbenzamide (0.5 mmol), palladium(II) acetate (0.025 mmol, 5 mol%), Xantphos (0.05 mmol, 10 mol%), and potassium fluoride (1.5 mmol).

-

Add anhydrous 1,4-dioxane (2.5 mL) to the Schlenk tube.

-

Add (trifluoromethyl)trimethylsilane (1.0 mmol) to the mixture.

-

Seal the Schlenk tube and bring it out of the glovebox.

-

Place the reaction tube in a preheated oil bath at 120 °C and stir for 24 hours.

-

After cooling to room temperature, quench the reaction with water (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield this compound.[1]

Visualizations

Catalytic Cycle for Palladium-Catalyzed [4+1] Annulation

Caption: Proposed catalytic cycle for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for the palladium-catalyzed synthesis.

References

Application Notes and Protocols: One-Pot Synthesis of N-Aryl Imides Using a Sulphamic Acid Catalyst

For Researchers, Scientists, and Drug Development Professionals